

# The Double-Edged Sword: MALT1 Protease Activity in Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a multifaceted intracellular signaling protein pivotal to both innate and adaptive immunity.[1][2] Structurally, it is a paracaspase, a cysteine protease with caspase-like domains but distinct substrate specificity, cleaving substrates after an arginine residue.[3][4] MALT1 operates through two primary mechanisms: as a scaffold protein and as a protease.[1][2] Its scaffolding function is crucial for the assembly of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for activating nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways upon antigen receptor stimulation in lymphocytes.[5][6]

However, it is the proteolytic activity of MALT1 that has garnered significant attention in the context of autoimmune diseases. This enzymatic function fine-tunes immune responses by cleaving and thereby modulating the function of several key regulatory proteins.[7] Dysregulation of MALT1 protease activity has been increasingly implicated in the pathogenesis of various autoimmune and inflammatory disorders, making it a compelling therapeutic target. [8][9] This technical guide provides a comprehensive overview of the role of MALT1 protease activity in autoimmune diseases, detailing its signaling pathways, impact on various autoimmune conditions, and methodologies for its study.



# MALT1 Signaling Pathways and Proteolytic Substrates

Upon T-cell receptor (TCR) or B-cell receptor (BCR) engagement, a signaling cascade leads to the formation of the CBM complex.[5][10] This complex serves as a platform for the recruitment and activation of downstream signaling molecules. The proximity of MALT1 molecules within this complex facilitates their dimerization and activation of proteolytic activity.[6] Activated MALT1 then cleaves a range of substrates, influencing cellular processes from NF-κB activation and T-cell adhesion to mRNA stability.

Key substrates of MALT1 protease and their functions include:

- A20 (TNFAIP3): A ubiquitin-editing enzyme that acts as a negative regulator of NF-κB signaling. MALT1-mediated cleavage of A20 removes its inhibitory function, thus amplifying NF-κB activation.[11]
- BCL10 (B-cell lymphoma/leukemia 10): A central component of the CBM complex. Cleavage of BCL10 by MALT1 is suggested to be involved in T-cell adhesion.[3][12]
- CYLD (Cylindromatosis): A deubiquitinating enzyme that negatively regulates NF-κB and JNK signaling. Its cleavage by MALT1 promotes these signaling pathways.[11]
- HOIL-1 (heme-oxidized IRP2 ubiquitin ligase 1): A component of the linear ubiquitin chain assembly complex (LUBAC), which is involved in NF-kB activation. MALT1-mediated cleavage of HOIL-1 modulates LUBAC activity.[3][4]
- RelB: An NF-κB family member. MALT1-mediated cleavage of RelB is thought to fine-tune non-canonical NF-κB signaling.[13]
- Regnase-1 and Roquin-1/2: RNA-binding proteins that promote the degradation of mRNAs encoding inflammatory cytokines. Their cleavage by MALT1 stabilizes these cytokine transcripts, leading to a more robust inflammatory response.[1][3]

The intricate interplay of these cleavage events highlights the critical role of MALT1 protease activity in modulating the intensity and duration of the immune response.





Click to download full resolution via product page

MALT1 Signaling Pathway Activation and Substrate Cleavage.



# Role of MALT1 Protease Activity in Specific Autoimmune Diseases

Elevated MALT1 expression and activity have been observed in several autoimmune diseases, suggesting a direct contribution to their pathology.

## **Rheumatoid Arthritis (RA)**

In RA, an autoimmune condition characterized by chronic inflammation of the joints, MALT1 expression is significantly elevated in the peripheral blood mononuclear cells (PBMCs) of patients compared to healthy controls and individuals with osteoarthritis.[7][13] This increased MALT1 expression correlates positively with disease activity scores (DAS28), as well as levels of inflammatory markers such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR).[13] Furthermore, MALT1 is linked to the differentiation of pathogenic Th1 and Th17 cells, which are key drivers of RA pathology.[7]

### **Inflammatory Bowel Disease (IBD)**

IBD, encompassing Crohn's disease (CD) and ulcerative colitis (UC), is characterized by chronic inflammation of the gastrointestinal tract. MALT1 expression is upregulated in the blood and colonic epithelial cells of IBD patients.[14][15] In active CD and UC, MALT1 levels are higher than in patients in remission and healthy controls, and they correlate with disease activity indices (CDAI for Crohn's and Mayo score for UC) and inflammatory markers like CRP, TNF- $\alpha$ , and IL-17A.[16]

## **Psoriasis**

Psoriasis is a chronic inflammatory skin disease. Studies have shown that MALT1 expression is increased in the PBMCs of psoriasis patients and is associated with the Psoriasis Area and Severity Index (PASI) score.[17][18] Genetic studies have linked gain-of-function mutations in CARD14, an upstream activator of the CBM complex, to psoriasis.[8] Mouse models have demonstrated that CARD14-induced psoriasis-like skin inflammation is dependent on MALT1 activity, and can be ameliorated by MALT1 inhibitors.[1][19]

# Multiple Sclerosis (MS)



MS is a demyelinating autoimmune disease of the central nervous system. While direct quantitative data from MS patients is less prevalent in the initial search, preclinical models provide strong evidence for MALT1's role. In the experimental autoimmune encephalomyelitis (EAE) mouse model of MS, pharmacological inhibition of MALT1 protease activity has been shown to attenuate disease severity, both prophylactically and after disease onset.[3][20]

Table 1: Quantitative Data on MALT1 Expression in Autoimmune Diseases

| Autoimmune<br>Disease                   | Sample Type           | Observation                                                                                                                              | Reference(s)   |
|-----------------------------------------|-----------------------|------------------------------------------------------------------------------------------------------------------------------------------|----------------|
| Rheumatoid Arthritis                    | PBMCs                 | Elevated expression in RA patients vs. healthy controls and osteoarthritis patients. Correlates with DAS28, CRP, and ESR.                | [13],[7]       |
| Inflammatory Bowel<br>Disease (CD & UC) | Blood, Colon Biopsies | Increased expression in active IBD vs. remission and healthy controls. Correlates with disease activity scores and inflammatory markers. | [14],[16],[15] |
| Psoriasis                               | PBMCs                 | Increased expression in psoriasis patients vs. controls.  Correlates with PASI score.                                                    | [17],[18]      |

# **Therapeutic Targeting of MALT1 Protease Activity**

The central role of MALT1 protease activity in amplifying inflammatory signals has made it an attractive target for therapeutic intervention in autoimmune diseases. Several small molecule inhibitors of MALT1 have been developed and tested in preclinical models.



Table 2: Preclinical Efficacy of MALT1 Inhibitors in Autoimmune Disease Models

| MALT1<br>Inhibitor         | Animal Model                                      | Key Findings                                                                        | Impact on<br>Tregs                                                             | Reference(s) |
|----------------------------|---------------------------------------------------|-------------------------------------------------------------------------------------|--------------------------------------------------------------------------------|--------------|
| Mepazine                   | Experimental Autoimmune Encephalomyeliti s (EAE)  | Attenuated disease severity both prophylactically and therapeutically.              | Did not affect<br>Treg<br>development.                                         | [20],        |
| MI-2, Mepazine             | DSS-induced<br>Colitis                            | Dose- dependently attenuated colitis symptoms, reduced pro- inflammatory cytokines. | Not explicitly detailed.                                                       | [5],[2]      |
| Allosteric MALT1 inhibitor | Collagen-<br>Induced Arthritis<br>(CIA) in rats   | Reduced disease<br>severity and<br>synovial cytokine<br>production.                 | Reduction in splenic Tregs was less pronounced in the context of inflammation. | [11],[6]     |
| MLT-827                    | CARD14-mutant<br>mouse model of<br>Psoriasis      | Strongly reduced psoriatic skin disease.                                            | Not explicitly detailed.                                                       | [19]         |
| Compound 37                | Imiquimod-<br>induced<br>Psoriasis mouse<br>model | Showed antiposoriatic activity after oral administration.                           | Not explicitly detailed.                                                       |              |

A significant consideration in targeting MALT1 is its role in the development and function of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis. Complete genetic inactivation of MALT1 can impair Treg function and lead to autoimmunity.[11] However,



studies with pharmacological inhibitors suggest that it may be possible to uncouple the antiinflammatory effects from detrimental impacts on Tregs, potentially through specific dosing strategies or by using allosteric inhibitors.[6][11] For instance, in a rat model of collageninduced arthritis, lower concentrations of a MALT1 inhibitor were sufficient to reduce disease severity without significantly impacting Treg numbers.[11]

# **Experimental Protocols Measurement of Endogenous MALT1 Protease Activity**

This protocol describes a fluorogenic cleavage assay to measure the activity of endogenous MALT1 from cell lysates.

- 1. Cell Stimulation and Lysis:
- Culture cells of interest (e.g., Jurkat T-cells, PBMCs) at a density of 2.5 x 10<sup>6</sup> cells per reaction.
- To activate MALT1, stimulate cells with PMA (200 ng/ml) and Ionomycin (300 ng/ml) or with anti-CD3/anti-CD28 antibodies (1 μg/ml each) for 30 minutes.
- As a negative control, pre-treat cells with a MALT1 inhibitor (e.g., 50 μM Z-VRPR-FMK or 10 μM mepazine) for 3-6 hours prior to stimulation.
- Pellet the cells and lyse them in 500  $\mu$ l of cellular lysis buffer on a rotator for 20 minutes at 4°C.
- Centrifuge the lysates for 10 minutes at 21,000 x g to remove cell debris.
- 2. Immunoprecipitation of MALT1:
- Incubate the cleared lysate with 700 ng of MALT1 antibody overnight at 4°C on a rotary mixer.
- Add 15  $\mu$ l of pre-washed Protein-G sepharose beads and incubate for 60 minutes at 4°C on a rotary mixer.
- Pellet the beads and wash three times with PBS.

## Foundational & Exploratory





- After the final wash, remove all PBS and add 45 μl of cleavage buffer to the beads.
- 3. Fluorogenic Cleavage Assay:
- Resuspend the beads carefully and transfer 49  $\mu$ l of the suspension to a well of a 384-well assay plate.
- Add 1  $\mu$ l of the fluorogenic substrate Ac-LRSR-AMC to a final concentration of 20  $\mu$ M.
- Place the plate in a plate reader, shake for 10 seconds, and incubate for 30 minutes at 30°C.
- Measure the release of AMC fluorescence at 360 nm excitation and 460 nm emission over a time course of 90 minutes.





Click to download full resolution via product page

Workflow for MALT1 Protease Activity Assay.

## Western Blotting for MALT1 Substrate Cleavage

This method is used to assess MALT1 activity within cells by detecting the cleavage of its known substrates.

#### 1. Sample Preparation:



- Treat and lyse cells as described in the activity assay protocol.
- Determine the protein concentration of the cleared lysates using a standard protein assay (e.g., BCA assay).
- 2. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- 3. Immunodetection:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for a MALT1 substrate (e.g., anti-CYLD, anti-BCL10) overnight at 4°C. The antibody should be able to detect both the full-length and the cleaved forms of the substrate.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- 4. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system. The appearance of a smaller band corresponding to the cleaved substrate indicates MALT1 activity.

# **Logical Relationships and Conclusion**



The evidence strongly supports a model where hyperactivation of MALT1 protease activity is a key driver in the pathogenesis of several autoimmune diseases. This overactivity leads to the excessive cleavage of negative regulators of inflammation and the stabilization of proinflammatory transcripts, culminating in a sustained and damaging immune response.



Click to download full resolution via product page

Logical Flow from MALT1 Hyperactivation to Autoimmune Disease.

In conclusion, MALT1 protease activity represents a critical control point in the regulation of immune responses. Its dysregulation is a common feature in a range of autoimmune diseases, making it a highly promising target for the development of novel therapeutics. The ongoing



development of specific MALT1 protease inhibitors holds significant potential for the treatment of these debilitating conditions. However, a deeper understanding of how to selectively inhibit the pathogenic effects of MALT1 while preserving its homeostatic functions, particularly in relation to Treg cells, will be crucial for the successful clinical translation of these therapies. Future research should focus on refining MALT1 inhibitor specificity, optimizing dosing regimens, and identifying biomarkers to predict patient response.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. embopress.org [embopress.org]
- 2. MALT1 inhibitors prevent the development of DSS-induced experimental colitis in mice via inhibiting NF-kB and NLRP3 inflammasome activation PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | MALT1 Proteolytic Activity Suppresses Autoimmunity in a T Cell Intrinsic Manner [frontiersin.org]
- 5. MALT1 inhibitors prevent the development of DSS-induced experimental colitis in mice via inhibiting NF-kB and NLRP3 inflammasome activation PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. MALT1 targeting suppresses CARD14-induced psoriatic dermatitis in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. Discovery of orally bioavailable inhibitors of MALT1 with in vivo activity for psoriasis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]



- 12. researchgate.net [researchgate.net]
- 13. MALT1 regulates Th2 and Th17 differentiation via NF-kB and JNK pathways, as well as correlates with disease activity and treatment outcome in rheumatoid arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 14. MALT1 reflects inflammatory cytokines, disease activity, and its chronological change could estimate treatment response to infliximab in Crohn's disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Potential role of MALT1 as a candidate biomarker of disease surveillance and treatment response prediction in inflammatory bowel disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Blood MALT1 expression could help predict treatment outcomes in psoriasis patients, especially in those receiving biologics PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Blood MALT1 expression could help predict treatment outcomes in psoriasis patients, especially in those receiving biologics PMC [pmc.ncbi.nlm.nih.gov]
- 19. MALT1 targeting suppresses CARD14-induced psoriatic dermatitis in mice PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Double-Edged Sword: MALT1 Protease Activity in Autoimmune Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139840#the-role-of-malt1-protease-activity-in-autoimmune-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com